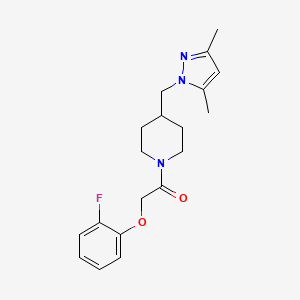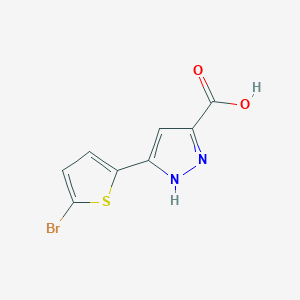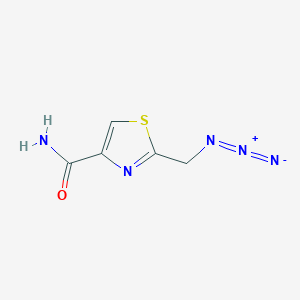
5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloronicotinic acid, propargylamine, and tetrahydrofuran.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 5-chloronicotinic acid with propargylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Cyclization: The intermediate is then subjected to cyclization with tetrahydrofuran under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features may allow it to interact with specific biological targets.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. Alternatively, if it functions as a receptor modulator, it may interact with the receptor to alter its signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: A simple amide derivative of nicotinic acid with various biological activities.
5-chloronicotinic acid: A precursor in the synthesis of 5-chloro-N-(prop-2-yn-1-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide.
Propargylamine: A building block used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a chloro group, a propargyl moiety, and a tetrahydrofuran ring. These features may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-prop-2-ynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-2-4-15-12(17)9-6-11(14)13(16-7-9)19-10-3-5-18-8-10/h1,6-7,10H,3-5,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULFYPKFPSDKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC(=C(N=C1)OC2CCOC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide](/img/structure/B2493708.png)
![5-(4-ethoxyphenyl)-8,8-dimethyl-2-(methylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2493709.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2493712.png)
![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2493716.png)
![N-benzyl-N-ethyl-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2493717.png)
![1-(4-tert-butylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2493719.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(propane-2-sulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2493722.png)

![Methyl (4aS,7aR)-1,2,3,4,5,6,7,7a-octahydrocyclopenta[b]pyridine-4a-carboxylate](/img/structure/B2493724.png)



![methyl (1S,4aS,5R,7S)-7-acetyloxy-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/new.no-structure.jpg)
